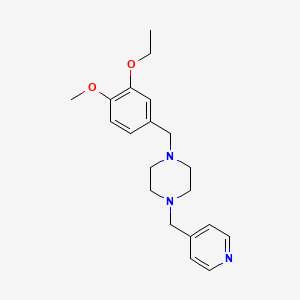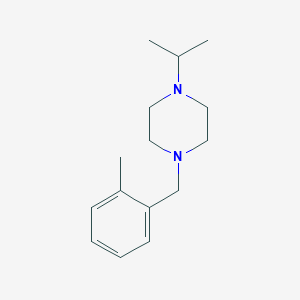![molecular formula C23H22N2O5S B10882326 ethyl 4-[[(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B10882326.png)
ethyl 4-[[(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-[(5-{[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLENE}-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE is a complex organic compound with a unique structure that includes an ethyl ester, a thiazolidinone ring, and a substituted benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(5-{[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLENE}-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a substituted benzaldehyde with thiosemicarbazide under acidic conditions to form the thiazolidinone ring.
Alkylation: The thiazolidinone intermediate is then alkylated with allyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-[(5-{[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLENE}-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Epoxides or diols.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Wirkmechanismus
The mechanism of action of ETHYL 4-[(5-{[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLENE}-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ETHYL 4-[(5-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLENE}-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE
- ETHYL 4-[(5-{[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLENE}-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE
Uniqueness
ETHYL 4-[(5-{[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLENE}-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE is unique due to the presence of the allyloxy and methoxy groups, which can influence its reactivity and interactions with other molecules. These functional groups can also affect its physical properties, such as solubility and stability.
Eigenschaften
Molekularformel |
C23H22N2O5S |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
ethyl 4-[[(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H22N2O5S/c1-4-12-30-18-11-6-15(13-19(18)28-3)14-20-21(26)25-23(31-20)24-17-9-7-16(8-10-17)22(27)29-5-2/h4,6-11,13-14H,1,5,12H2,2-3H3,(H,24,25,26)/b20-14+ |
InChI-Schlüssel |
BYCDJZLBDZLZOT-XSFVSMFZSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OCC=C)OC)/S2 |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC=C)OC)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10882245.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10882258.png)

![2-{[3-(2,4-dichlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10882278.png)
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10882282.png)
![methyl [(4Z)-4-[1-(tert-butylamino)ethylidene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882304.png)



![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882319.png)
![methyl 4-[({4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B10882323.png)

![(E)-7-methyl-5-(5-methylfuran-2-yl)-2-((5-methylfuran-2-yl)methylene)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10882330.png)
![9-ethyl-3-{[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl}-9H-carbazole](/img/structure/B10882333.png)
